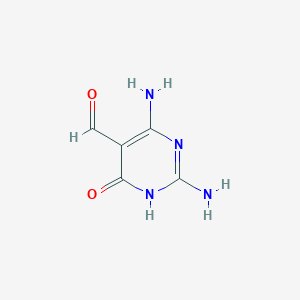

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARQZTIUTBJHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389930 | |

| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88075-70-1 | |

| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Acylation of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

A patented method describes the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine, a closely related intermediate, by acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water under catalytic conditions. This method is notable for its:

- Use of catalysts such as sodium metabisulfite, sodium dithionite, sodium sulfite, or sodium thiosulfate (optimal catalyst loading 5-20% by weight)

- Controlled molar ratios of reactants: nitrosopyrimidine/formamide/water typically in 1/(3-6)/(3-15)

- Temperature profile involving initial heating at 60-90°C for 1-3 hours followed by 95-120°C for 2-4 hours

- Recovery of byproducts such as ammonium carbonate solution from ammonia and carbon dioxide generated during the reaction

After reaction completion, the mixture is cooled to crystallize the product, which is then filtered and dried to yield 2,4-diamino-6-hydroxy-5-formamidopyrimidine with high purity (99%) and excellent molar yield (~97%).

| Parameter | Details |

|---|---|

| Catalyst | Sodium metabisulfite (preferred) |

| Catalyst loading | 5-20% wt. of nitrosopyrimidine |

| Molar ratio (nitrosopyrimidine:formamide:water) | 1:(3-6):(3-15) |

| Reaction temperature | 60-90°C (1-3 h), then 95-120°C (2-4 h) |

| Yield | ~97% molar yield |

| Purity | ~99% |

| Byproduct management | Ammonium carbonate solution recovery |

This method is efficient, environmentally friendly, and reduces waste generation compared to traditional routes.

Synthesis from Guanidine Nitrate and Ethyl 2-cyanoacetate

Another approach involves the multi-step synthesis of 2,4-diamino-6-hydroxypyrimidine derivatives starting from guanidine nitrate and ethyl 2-cyanoacetate in the presence of sodium methoxide in methanol. The key steps include:

- Heating guanidine nitrate with sodium methoxide in methanol for 1 hour

- Dropwise addition of methyl cyanoacetate followed by reflux for 4 hours

- Removal of methanol by distillation

- Addition of water and pH adjustment to 9 with hydrochloric acid

- Further pH adjustment to 7 with acetic acid, cooling, filtration, washing, and drying

This method yields 2,4-diamino-6-hydroxypyrimidine with a 95% yield and 99.1% purity.

| Step | Conditions |

|---|---|

| Reagents | Guanidine nitrate, ethyl 2-cyanoacetate, sodium methoxide |

| Solvent | Methanol |

| Reaction time | 1 h pre-stirring, 4 h reflux |

| pH adjustments | pH 9 with HCl, then pH 7 with acetic acid |

| Yield | 95% |

| Purity | 99.1% |

This route provides a reliable synthetic method for the hydroxypyrimidine core, which can be further functionalized to the carbaldehyde derivative.

Conversion to 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

While direct preparation methods for this compound are less frequently reported, the formamidopyrimidine intermediate synthesized as above can be converted to the carbaldehyde derivative via controlled oxidation or formylation reactions. The patented processes emphasize green chemistry principles, minimizing hazardous reagents and waste.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine | 2,4-diamino-5-nitroso-6-hydroxypyrimidine, formamide, water | Sodium metabisulfite (catalyst) | 60-120°C, 3-7 h | ~97 | High purity, environmentally friendly, byproduct recovery |

| Cyclization in formic acid to guanine derivatives | 2,4-diamino-6-hydroxy-5-formamidopyrimidine | Formic acid | Reflux, followed by neutralization | >95 | Efficient guanine synthesis, related to carbaldehyde prep |

| Condensation of guanidine nitrate and ethyl 2-cyanoacetate | Guanidine nitrate, ethyl 2-cyanoacetate, sodium methoxide | Methanol, HCl, acetic acid | Reflux 4 h, pH control | 95 | Produces 2,4-diamino-6-hydroxypyrimidine core |

Research Findings and Practical Considerations

- The patented acylation method significantly improves atom economy and reduces hazardous waste compared to older methods that used guanosine as starting material with low conversion rates.

- Catalyst choice is critical; sodium metabisulfite offers optimal performance in terms of yield and environmental impact.

- Temperature and molar ratios must be carefully controlled to maximize product crystallization and purity.

- The recovery of ammonium carbonate solution as a byproduct adds economic value and reduces waste treatment costs.

- The multi-step synthesis from guanidine nitrate and cyanoacetate is well-established and provides a high-purity precursor for further functionalization.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid.

Reduction: 2,4-Diamino-6-hydroxypyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

Medicine: Explored for its anti-tubercular and anti-cancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it inhibits the enzyme dihydrofolate reductase by binding to its active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at Position 6

The 6-position of the pyrimidine ring is critical for modulating solubility, lipophilicity, and target affinity. Key derivatives include:

Key Findings :

- The hydroxyl group in the target compound confers higher water solubility compared to phenyl or cyclopropyl substituents but limits membrane permeability .

- Lipophilic derivatives (e.g., phenyl or dimethoxybenzyl groups) exhibit superior cellular uptake and in vivo antitumor activity, as seen in BW 301U .

Aldehyde Functional Group Modifications

The aldehyde at position 5 enables the formation of Schiff bases or hydrazones, impacting bioactivity:

Key Findings :

- Schiff base derivatives (e.g., 13a-c) show enhanced anticancer activity compared to the parent aldehyde, attributed to improved target engagement via π-π stacking of aryl groups .

- Hydrazone derivatives exhibit nanomolar kinase inhibition, highlighting the aldehyde’s role in forming pharmacologically active conjugates .

Comparison with Pyridopyrimidine and Thio-Substituted Analogues

Structural variations in the heterocyclic core influence enzyme selectivity and physicochemical properties:

Key Findings :

- Pyridopyrimidine derivatives like BW 301U achieve higher DHFR inhibition than pyrimidine-based compounds due to enhanced hydrophobic interactions .

Biological Activity

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde (C₅H₈N₄O₃) is a pyrimidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern that includes two amino groups, a hydroxyl group, and an aldehyde group, contributing to its reactivity and biological interactions.

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. By binding to the active site of DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting cell proliferation and presenting potential therapeutic effects against various diseases, including cancer and infections .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting tumor growth through its action on DHFR and related pathways.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, including Pneumocystis carinii and Toxoplasma gondii .

- Selective Inhibition : Certain derivatives have displayed selective inhibition against mitochondrial DHFR (mt-DHFR), which is crucial for developing targeted therapies .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition Studies : A study evaluated the compound's analogs as inhibitors against DHFR from Pneumocystis carinii. The results indicated that specific side chains significantly enhance selectivity and potency compared to traditional inhibitors like trimethoprim .

- Anti-Tubercular Activity : Another investigation focused on derivatives of this compound for their anti-tubercular properties. One derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis, highlighting its potential as a lead compound in tuberculosis treatment .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4-Diamino-5-bromo-6-substituted pyrimidine | Contains bromine; evaluated for anticancer properties | Moderate anticancer activity |

| 2,4-Diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines | Enhanced selectivity for DHFR | High selectivity against Pneumocystis carinii |

| 4-Amino-2-imino-6-oxo-5H-pyrimidine | Features an imino group; potential drug design applications | Antimicrobial properties |

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of 2,4-diamino-6-hydroxypyrimidine derivatives. Molecular docking studies suggest that hydrophobic interactions play a crucial role in binding affinity to target enzymes . The incorporation of various side chains can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds.

Q & A

Q. What methodologies are used to evaluate the inhibitory activity of this compound against dihydrofolate reductase (DHFR)?

- Methodological Answer: Enzyme inhibition assays measure IC₅₀ values using recombinant DHFR isoforms (e.g., Pneumocystis carinii or human DHFR). A typical protocol involves: (i) Incubating the compound with DHFR and NADPH, (ii) Monitoring dihydrofolate-to-tetrahydrofolate conversion spectrophotometrically at 340 nm, (iii) Comparing inhibition potency with reference inhibitors (e.g., methotrexate) . Selectivity ratios (e.g., Toxoplasma gondii vs. human DHFR) are calculated to assess specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in IC₅₀ values or selectivity may arise from assay conditions (e.g., pH, temperature) or enzyme sources. Replicate studies under standardized protocols (e.g., J. Med. Chem. guidelines) are critical. Meta-analyses of structural analogs (e.g., methyl or methoxy substitutions) can identify trends in activity .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

- Methodological Answer: Slow evaporation from a 1:1 ethanol/water mixture promotes crystal growth. For challenging cases, vapor diffusion or co-crystallization with stabilizing ligands (e.g., metal ions) improves lattice formation. Data collection at synchrotron facilities enhances resolution for complex pyrimidine derivatives .

Q. How do substituent modifications at the 5-carbaldehyde position influence bioactivity?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., benzyl) alters steric and electronic interactions with target enzymes. Structure-activity relationship (SAR) studies paired with molecular docking (e.g., AutoDock Vina) reveal binding affinities to active sites. For example, 3',4',5'-trimethoxy substitutions enhance Toxoplasma gondii DHFR inhibition by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.